

In-Depth Technical Guide: 4-Chloro-2-(piperidin-1-yl)pyridine

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Compound of Interest

Compound Name: 4-CHLORO-2-(PIPERIDIN-1-
YL)PYRIDINE

Cat. No.: B1414925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-2-(piperidin-1-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a robust experimental protocol for its synthesis, and a mechanistic exploration of its formation.

Core Molecular Data

The fundamental physicochemical properties of **4-chloro-2-(piperidin-1-yl)pyridine** are summarized in the table below, providing a ready reference for experimental design and computational modeling.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ ClN ₂
Molecular Weight	196.68 g/mol
CAS Number	1086376-30-8
IUPAC Name	4-chloro-2-(piperidin-1-yl)pyridine
Canonical SMILES	C1CCN(CC1)C2=NC=CC(=C2)Cl
InChI Key	KLXFBLZJGSOTJQ-UHFFFAOYSA-N

Synthesis of 4-Chloro-2-(piperidin-1-yl)pyridine

The synthesis of **4-chloro-2-(piperidin-1-yl)pyridine** is most effectively achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This method involves the reaction of 2,4-dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring allows for a regioselective substitution.

Experimental Protocol

Materials:

- 2,4-Dichloropyridine
- Piperidine
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
- Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 2,4-dichloropyridine (1.0 equivalent) in an anhydrous solvent, add piperidine (1.1 to 1.5 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).
- The reaction mixture is then heated to a temperature between 80°C and 150°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, and dried over anhydrous MgSO_4 or Na_2SO_4 .
- The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure **4-chloro-2-(piperidin-1-yl)pyridine**.

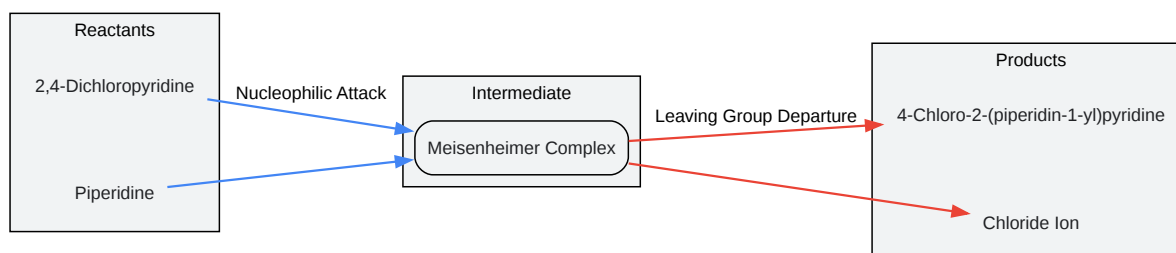
Reaction Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of **4-chloro-2-(piperidin-1-yl)pyridine** from 2,4-dichloropyridine and piperidine proceeds via a well-established nucleophilic aromatic substitution (S_NAr) mechanism. This type of reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups or, in this case, the electron-withdrawing nature of the pyridine nitrogen. The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The general mechanism involves two key steps:

- **Nucleophilic Attack:** The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2,4-dichloropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.
- **Leaving Group Departure:** The aromaticity of the ring is restored by the elimination of the chloride ion from the 2-position.

The presence of an electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.



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Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Biological and Pharmacological Significance

While specific quantitative biological data for **4-chloro-2-(piperidin-1-yl)pyridine** is not extensively available in the public domain, the piperidine and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring is a common feature in drugs targeting the central nervous system, and pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, **4-chloro-2-(piperidin-1-yl)pyridine** serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activity of this specific compound and its derivatives is warranted.

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